EE-Flipper 33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C31H31N5O3S6 |

|---|---|

Poids moléculaire |

714.0 g/mol |

Nom IUPAC |

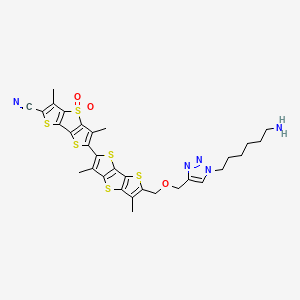

10-[10-[[1-(6-aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile |

InChI |

InChI=1S/C31H31N5O3S6/c1-15-21(14-39-13-19-12-36(35-34-19)10-8-6-5-7-9-32)41-26-22(15)42-24-17(3)23(43-27(24)26)25-18(4)31-29(44-25)28-30(45(31,37)38)16(2)20(11-33)40-28/h12H,5-10,13-14,32H2,1-4H3 |

Clé InChI |

HKGJIANAJNXAEJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCCN |

Origine du produit |

United States |

Foundational & Exploratory

Measuring Membrane Tension: An In-depth Technical Guide to Fluorescent Flipper Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of fluorescent flipper probes for the quantitative measurement of cell membrane tension. It is designed to equip researchers with the knowledge to effectively utilize this innovative technology in their studies.

Core Principles: How Flipper Probes Sense Membrane Tension

Fluorescent flipper probes are a class of mechanosensitive dyes designed to report on the physical state of lipid bilayers. The core of their function lies in a unique molecular design that translates changes in membrane lipid packing and tension into a measurable fluorescence signal.

The archetypal flipper probe, Flipper-TR®, consists of two planarizable dithienothiophene fluorophores linked by a single bond, creating a "push-pull" system.[1] In a relaxed or low-tension membrane, the two "flippers" are in a twisted conformation relative to each other.[1] As membrane tension increases, the lateral pressure exerted by the surrounding lipid molecules forces the probe into a more planar conformation.[1][2] This change in conformation directly affects the probe's fluorescence properties, most notably its fluorescence lifetime.[2]

The transition from a twisted to a planar state leads to an increase in the fluorescence lifetime of the probe.[1][3] This relationship between membrane tension and fluorescence lifetime is linear, enabling quantitative measurements.[2] Fluorescence Lifetime Imaging Microscopy (FLIM) is the technique of choice for measuring these changes, as it provides a robust and quantifiable readout that is independent of probe concentration.[2][4]

It is important to note that the fluorescence lifetime of flipper probes is also sensitive to the lipid composition of the membrane.[2] Therefore, changes in lifetime are directly attributable to changes in membrane tension only when the lipid composition is not changing, a condition generally met during rapid cellular processes.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing Flipper-TR to measure membrane tension and lipid order.

Table 1: Flipper-TR Fluorescence Lifetime in Different Lipid Environments

| Lipid Composition | Membrane Phase | Average Fluorescence Lifetime (τ) [ns] | Reference |

| DOPC | Liquid-disordered (Ld) | 3.75 ± 0.08 | [2] |

| DOPC:Cholesterol (60:40) | Liquid-ordered (Lo) | 5.31 ± 0.12 | [2] |

| Sphingomyelin:Cholesterol (70:30) | Liquid-ordered (Lo) | 6.39 ± 0.09 | [2] |

| DOPC:SM:Cholesterol (25:58:17) - Ld phase | Liquid-disordered (Ld) | 4.79 ± 0.21 | [2] |

| DOPC:SM:Cholesterol (25:58:17) - Lo phase | Liquid-ordered (Lo) | 6.57 ± 0.29 | [2] |

Table 2: Flipper-TR Fluorescence Lifetime Changes in Response to Osmotic Shock in Cells

| Cell Type | Condition | Osmotic Pressure Change | Fluorescence Lifetime (τ) Change | Reference |

| HeLa | Hypo-osmotic shock | Decrease | Increase | [5] |

| HeLa | Hyper-osmotic shock | Increase | Decrease | [5] |

| MDCK | Hypo-osmotic shock | Decrease | Increase | [2] |

| MDCK | Hyper-osmotic shock | Increase | Decrease | [2] |

Table 3: Calibration of Flipper-TR Fluorescence Lifetime to Membrane Tension

| Cell Line | Slope of Lifetime vs. Tension (ns·m·mN⁻¹) | Reference |

| HeLa (hypo-osmotic) | 0.26 ± 0.06 | [2] |

| HeLa (hyper-osmotic) | 0.78 ± 0.14 | [2] |

| MDCK (hypo-osmotic) | 0.16 ± 0.07 | [2] |

| MDCK (hyper-osmotic) | 2.38 ± 0.18 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Flipper-TR.

Staining of Live Cells with Flipper-TR

Materials:

-

Flipper-TR probe (e.g., from Spirochrome)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium (phenol red-free recommended)

-

Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

Protocol:

-

Prepare a 1 mM stock solution of Flipper-TR: Dissolve the contents of a Flipper-TR vial in anhydrous DMSO. Store the stock solution at -20°C or below.[6]

-

Prepare the staining solution: Dilute the 1 mM Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed, phenol red-free cell culture medium.[6] For some cell lines, a lower concentration of 50 nM may be sufficient.[4]

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the Flipper-TR staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C.[6] For some sensitive cell types, a shorter incubation of 5 minutes may be adequate.

-

Imaging: The cells are now ready for FLIM imaging. A wash step is generally not required as the probe is poorly fluorescent in an aqueous solution.[4]

Fluorescence Lifetime Imaging Microscopy (FLIM)

Instrumentation:

-

A confocal or multiphoton microscope equipped with a FLIM system, typically based on Time-Correlated Single Photon Counting (TCSPC).

-

A pulsed laser source with an appropriate excitation wavelength (e.g., 488 nm for one-photon excitation or around 900 nm for two-photon excitation).

-

A high-sensitivity detector (e.g., a hybrid photodetector or a photomultiplier tube).

Acquisition Parameters:

-

Excitation: Use a pulsed laser with a repetition rate suitable for the expected fluorescence lifetimes (e.g., 20-40 MHz).

-

Emission: Collect the fluorescence emission in a spectral range appropriate for Flipper-TR (e.g., 575-625 nm).

-

Photon Count: Acquire a sufficient number of photons per pixel to ensure robust lifetime fitting (typically >100 photons per pixel). This can be achieved by adjusting acquisition time or laser power.

-

Image Resolution: Set the image resolution according to the desired level of detail.

Data Analysis

-

Lifetime Fitting: The fluorescence decay data for each pixel is fitted to a multi-exponential decay model, typically a bi-exponential model, to extract the fluorescence lifetimes (τ).[7] The longer lifetime component (τ₁) is generally used to report on membrane tension.[7]

-

Image Generation: A FLIM image is generated where the color of each pixel represents the calculated fluorescence lifetime.

-

Quantitative Analysis: Regions of interest (ROIs) are drawn on the FLIM image to extract the average fluorescence lifetime for specific cellular compartments (e.g., plasma membrane). Statistical analysis is then performed on the extracted lifetime data.

Application Example: Investigating the TORC2 Signaling Pathway

Flipper probes have been instrumental in elucidating the role of membrane tension in various signaling pathways. A notable example is the investigation of the Target of Rapamycin Complex 2 (TORC2) pathway, which is a key regulator of cell growth and proliferation.

Studies have shown that membrane tension is a critical regulator of TORC2 activity.[8][9] A decrease in plasma membrane tension, which can be induced by hypotonic stress, leads to the activation of TORC2.[8] Conversely, an increase in membrane tension, as occurs upon TORC2 inhibition, can impact downstream processes like endocytosis.[8][10]

Using Flipper-TR, researchers have been able to directly measure the changes in plasma membrane tension in response to the modulation of TORC2 activity.[8][10] These studies have revealed that TORC2 controls endocytosis through at least two parallel mechanisms: a signaling cascade involving phosphorylation of endocytic proteins and the regulation of plasma membrane tension.[8][10] Elevated membrane tension following TORC2 inhibition was shown to hinder the recruitment of essential endocytic proteins, thereby inhibiting the process.[10]

Conclusion

Fluorescent flipper probes represent a significant advancement in the field of mechanobiology, providing a powerful tool for the direct and quantitative measurement of membrane tension in live cells. Their ability to translate subtle changes in the physical properties of the cell membrane into a robust fluorescence lifetime signal has opened up new avenues for research into a wide range of cellular processes, from cell migration and division to signaling and drug-membrane interactions. By following the principles and protocols outlined in this guide, researchers can effectively harness the capabilities of these innovative probes to gain deeper insights into the critical role of membrane tension in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spirochrome.com [spirochrome.com]

- 7. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 8. rupress.org [rupress.org]

- 9. Frontiers | Expanding TOR Complex 2 Signaling: Emerging Regulators and New Connections [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Unveiling Membrane Dynamics: A Technical Guide to Flipper-TR Fluorescence Lifetime and Membrane Tension

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Flipper-TR, a powerful fluorescent probe, in the quantitative analysis of cell membrane tension. By monitoring changes in its fluorescence lifetime, researchers can gain critical insights into the mechanical forces governing cellular processes. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and a summary of key quantitative data to facilitate the integration of this technology into research and drug development workflows.

Core Principles: Flipper-TR and Membrane Tension

Flipper-TR is a mechanosensitive fluorescent probe designed to report on the lipid packing and tension of cellular membranes.[1] Its unique molecular structure, featuring two twisted dithienothiophenes, allows it to act as a "molecular rotor."[1] When inserted into a lipid bilayer, the degree of twisting between these two planarizing groups is influenced by the lateral pressure exerted by the surrounding lipids.

An increase in membrane tension leads to a more ordered and tightly packed lipid environment. This increased lateral pressure restricts the torsional motion of the Flipper-TR molecule, forcing it into a more planar conformation.[2] This planarization results in a significant increase in the fluorescence lifetime of the probe.[2][3][4] Conversely, a decrease in membrane tension allows for greater rotational freedom, leading to a shorter fluorescence lifetime. This relationship forms the basis for quantifying membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][5]

The relationship between Flipper-TR's fluorescence lifetime and membrane tension is particularly valuable in complex biological systems. In cellular membranes and giant unilamellar vesicles (GUVs) with phase-separating lipid compositions, increasing tension has been shown to induce lipid phase separation and the formation of highly ordered microdomains, which contributes to the observed increase in fluorescence lifetime.[6]

Quantitative Data Summary

The following table summarizes the reported fluorescence lifetime values of Flipper-TR under various experimental conditions. This data serves as a valuable reference for interpreting experimental results and for the calibration of membrane tension measurements.

| Sample Type | Condition | Fluorescence Lifetime (τ) (ns) | Key Findings | Reference |

| Giant Unilamellar Vesicles (GUVs) | DOPC (liquid-disordered phase) | 3.75 ± 0.08 | Baseline lifetime in a disordered membrane. | [3] |

| GUVs | DOPC:Cholesterol (60:40) | 5.31 ± 0.12 | Increased cholesterol content leads to higher lipid order and a longer lifetime. | [3] |

| GUVs | SM:Cholesterol (70:30, liquid-ordered phase) | 6.39 ± 0.09 | High lipid order in the Lo phase results in a significantly longer lifetime. | [3] |

| HeLa Cells | Isotonic conditions | ~4.5 | Basal membrane tension in a common cell line. | [6] |

| HeLa Cells | Hypotonic shock (increased tension) | Increase of 12% | Demonstrates the probe's responsiveness to induced changes in membrane tension. | [7] |

| MDCK and HeLa Cells | Calibration Curves Available | Varies with tension | Enables the conversion of fluorescence lifetime to absolute membrane tension values. | [3] |

| ER Membrane (HeLa Cells) | ER Flipper-TR | ~3.5 | Organelle-specific measurements reveal lower tension in the ER compared to the plasma membrane. | [6] |

Experimental Protocols

Measuring membrane tension using Flipper-TR coupled with FLIM requires careful sample preparation and data acquisition. The following is a generalized protocol that can be adapted for specific cell types and experimental questions.

I. Materials

-

Flipper-TR probe (e.g., from Spirochrome)[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO)[1]

-

Cell culture medium appropriate for the cell line of interest

-

Phosphate-Buffered Saline (PBS)

-

Coverslips or imaging dishes suitable for high-resolution microscopy

-

FLIM system (e.g., a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) detector)[8]

II. Probe Preparation

-

Stock Solution: Prepare a 1 mM stock solution of Flipper-TR by dissolving the lyophilized powder in anhydrous DMSO.[1]

-

Storage: Store the stock solution at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[1]

III. Cell Staining

-

Cell Culture: Plate cells on imaging-quality coverslips or dishes and culture until they reach the desired confluency.

-

Labeling Solution: Prepare a working solution of Flipper-TR by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Replace the culture medium with the Flipper-TR labeling solution and incubate the cells for 15-30 minutes at 37°C.

-

Washing: After incubation, gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove any unbound probe.

-

Imaging: The cells are now ready for FLIM imaging. It is recommended to image the cells in a buffer or medium that maintains their physiological state.

IV. FLIM Data Acquisition

-

System Setup: Power on the FLIM system, including the laser, microscope, and detectors. Allow the system to warm up for stable performance.

-

Excitation and Emission: Excite the Flipper-TR probe using a pulsed laser, typically around 488 nm.[1] Collect the fluorescence emission using a bandpass filter, for example, between 575 and 625 nm.[1]

-

Image Acquisition: Acquire FLIM images using the TCSPC system. Ensure that sufficient photon counts are collected for each pixel to allow for accurate lifetime fitting (typically a minimum of 1000 photons per pixel).

-

Data Analysis: The fluorescence decay curve for each pixel is fitted with a multi-exponential decay model. The fluorescence lifetime (τ) is then calculated. The longest lifetime component (τ1) with the highest amplitude is typically used to report on membrane tension.[1]

Visualizing the Mechanism and Workflow

To further elucidate the principles and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Flipper-TR's response to membrane tension.

Caption: Experimental workflow for membrane tension measurement.

Applications in Drug Development and Research

The ability to quantitatively measure membrane tension in living cells has significant implications for various research areas:

-

Drug Discovery: Many drugs interact with or partition into the cell membrane. Flipper-TR can be used to screen for compounds that alter membrane mechanics, providing insights into their mechanism of action.

-

Cell Biology: Membrane tension is a critical regulator of numerous cellular processes, including endocytosis, exocytosis, cell migration, and cell division.[7] Flipper-TR allows for the real-time visualization of tension dynamics during these events.

-

Disease Research: Alterations in membrane tension have been implicated in various diseases, including cancer and cardiovascular diseases. Flipper-TR can be a valuable tool for studying the role of membrane mechanics in disease progression and for evaluating the efficacy of potential therapeutics.

By providing a direct and quantitative readout of membrane tension, Flipper-TR, in conjunction with FLIM, offers a powerful platform to advance our understanding of fundamental biological processes and to accelerate the development of novel therapeutics.

References

- 1. spirochrome.com [spirochrome.com]

- 2. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photocleavable Fluorescent Membrane Tension Probes: Fast Release with Spatiotemporal Control in Inner Leaflets of Plasma Membrane, Nuclear Envelope, and Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Flipper-TR for Mechanobiology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of Flipper-TR, a fluorescent membrane tension probe, in the field of mechanobiology. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this technology in their studies of cellular mechanics and drug development.

Core Principles of Flipper-TR

Flipper-TR is a fluorescent probe specifically designed to report on the mechanical tension within lipid bilayers.[1] Its mechanism of action is based on the molecule's unique planarizable push-pull structure, consisting of two dithienothiophene "flippers".[2] In a low-tension or disordered membrane environment, these flippers are in a twisted conformation. As membrane tension increases, the lateral pressure within the lipid bilayer forces the flippers into a more planar conformation.

This conformational change directly affects the fluorescence lifetime of the probe. The planar conformation exhibits a longer fluorescence lifetime compared to the twisted state.[2] This relationship between membrane tension and fluorescence lifetime is the fundamental principle behind Flipper-TR's utility as a mechanosensor. The change in fluorescence lifetime is quantified using Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that measures the decay rate of fluorescence on a pixel-by-pixel basis.[3]

A key aspect of Flipper-TR's response in cellular membranes is its interplay with lipid organization. In complex biological membranes, an increase in tension can induce a lateral phase separation of lipids, leading to the formation of more ordered domains.[2] Flipper-TR's fluorescence lifetime is sensitive to this lipid packing, with more ordered environments also contributing to a longer lifetime.[3] This dual sensitivity to both direct mechanical tension and tension-induced changes in lipid order makes Flipper-TR a powerful tool for probing the intricate mechanobiology of cell membranes.

Quantitative Data with Flipper-TR

The fluorescence lifetime of Flipper-TR provides a quantitative measure of membrane tension. Below are tables summarizing typical lifetime values obtained in various model systems and cell lines. It is important to note that absolute lifetime values can vary between different experimental setups, and thus, relative changes and proper controls are crucial for data interpretation.

Table 1: Flipper-TR Fluorescence Lifetime in Giant Unilamellar Vesicles (GUVs) with Varying Lipid Composition

| GUV Composition | Predominant Phase | Average Fluorescence Lifetime (τ) [ns] |

| DOPC | Liquid-disordered (Ld) | ~3.8 |

| DOPC:Cholesterol (60:40) | Liquid-ordered (Lo) | ~5.3 |

| SM:Cholesterol (70:30) | Liquid-ordered (Lo) | ~6.4 |

Table 2: Flipper-TR Fluorescence Lifetime in Different Cell Lines

| Cell Line | Basal Fluorescence Lifetime (τ) [ns] | Reference |

| HeLa | ~4.5 | [4] |

| MDCK | ~4.8 (apical), ~4.2 (basolateral) | [5] |

| RPE1 | ~5.4 (non-confluent), ~5.5 (confluent) | [6] |

| U2OS | Varies with cell region (higher at leading edge) | [7] |

Table 3: Flipper-TR Derivatives for Organelle-Specific Tension Measurement

| Probe Name | Target Organelle | Average Fluorescence Lifetime (τ) in HeLa Cells [ns] | Reference |

| Flipper-TR | Plasma Membrane | ~4.5 | [5] |

| ER Flipper-TR | Endoplasmic Reticulum | ~3.5 | [5] |

| Mito Flipper-TR | Mitochondria | ~3.2 | [5] |

| Lyso Flipper-TR | Lysosomes/Late Endosomes | ~4.0 | [6] |

Experimental Protocols

General Workflow for a Flipper-TR Experiment

The following diagram outlines the key steps in a typical experiment using Flipper-TR to measure membrane tension.

Detailed Protocol for Staining Cultured Cells with Flipper-TR

This protocol is adapted for most adherent cell lines.

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Culture cells to the desired confluency.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO. Store at -20°C.

-

Shortly before use, dilute the Flipper-TR stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µM.

-

-

Staining:

-

Remove the culture medium from the cells.

-

Add the Flipper-TR staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a cell culture incubator.

-

-

Washing (Optional but Recommended):

-

Gently remove the staining solution.

-

Wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free DMEM) to remove excess probe.

-

-

Imaging: Proceed with FLIM imaging immediately.

Protocol for Osmotic Shock Experiment

Osmotic shocks are a common method to induce changes in membrane tension.

-

Cell Preparation and Staining: Prepare and stain cells with Flipper-TR as described in section 3.2.

-

Baseline Imaging: Acquire a baseline FLIM image of the cells in isotonic imaging medium.

-

Inducing Osmotic Shock:

-

Hypo-osmotic shock (to increase tension): Replace the isotonic medium with a medium of lower osmolarity (e.g., by diluting with distilled water).

-

Hyper-osmotic shock (to decrease tension): Replace the isotonic medium with a medium of higher osmolarity (e.g., by adding sucrose or sorbitol).

-

-

Time-lapse FLIM Imaging: Acquire a series of FLIM images over time to monitor the dynamic changes in fluorescence lifetime in response to the osmotic shock.

-

Data Analysis: Analyze the changes in fluorescence lifetime relative to the baseline measurement.

FLIM Data Acquisition and Analysis

-

Microscope Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.

-

Acquisition Parameters:

-

Excitation: Use a 488 nm pulsed laser.

-

Emission: Collect fluorescence signal between 575 nm and 625 nm.

-

Pixel Dwell Time and Frame Averaging: Adjust these parameters to collect sufficient photons per pixel for accurate lifetime fitting (typically >100 photons in the brightest pixel).

-

-

Data Analysis:

-

Region of Interest (ROI) Selection: Define ROIs corresponding to the plasma membrane.

-

Lifetime Fitting: Fit the fluorescence decay curve for each pixel or ROI to a bi-exponential decay model. The longer lifetime component (τ1) is typically used to report on membrane tension.[8]

-

Lifetime Visualization: Generate a pseudo-colored lifetime map where the color of each pixel represents its fluorescence lifetime.

-

Applications in Mechanotransduction Signaling

Flipper-TR has been instrumental in elucidating the role of membrane tension in various signaling pathways.

TORC2 Signaling Pathway

In yeast, the Target of Rapamycin Complex 2 (TORC2) is a key regulator of plasma membrane homeostasis. Studies using Flipper-TR have shown that TORC2 activity is linked to membrane tension. Inhibition of TORC2 leads to an increase in plasma membrane tension, which in turn affects endocytosis.[9]

Piezo1 Channel Activation

Piezo1 is a mechanosensitive ion channel that opens in response to mechanical stimuli, such as increased membrane tension. Flipper-TR has been used to visualize and quantify the local changes in membrane tension that lead to Piezo1 activation.[10]

YAP/TAZ Mechanotransduction

The transcriptional co-activators YAP and TAZ are key players in mechanotransduction, relocating to the nucleus in response to mechanical cues such as stiff extracellular matrix. While the direct link is still under investigation, it is hypothesized that changes in plasma membrane tension, influenced by cell-matrix adhesions and cytoskeletal contractility, contribute to the regulation of the Hippo pathway and subsequent YAP/TAZ localization. Flipper-TR is a valuable tool to explore the role of membrane tension in this complex signaling network.

Conclusion

Flipper-TR has emerged as an indispensable tool in mechanobiology, providing researchers with a means to quantitatively and dynamically measure membrane tension in live cells and model systems. Its application has already yielded significant insights into the role of membrane mechanics in a variety of cellular processes, from fundamental signaling pathways to complex morphogenetic events. As research in this field continues to expand, the use of Flipper-TR and its derivatives will undoubtedly lead to a deeper understanding of the intricate interplay between mechanical forces and biological function, with important implications for both basic science and the development of novel therapeutic strategies.

References

- 1. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 2. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Actin dynamics sustains spatial gradients of membrane tension in adherent cells - preLights [prelights.biologists.com]

- 8. Frontiers | Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression [frontiersin.org]

- 9. TORC2 controls endocytosis through plasma membrane tension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dissecting cell membrane tension dynamics and its effect on Piezo1-mediated cellular mechanosensitivity using force-controlled nanopipettes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cellular Mechanics with Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability of cells to sense and respond to mechanical cues from their microenvironment is fundamental to a vast array of biological processes, from development and wound healing to disease progression. This intricate interplay, known as mechanotransduction, relies on the transmission of physical forces into biochemical signals.[1][2] Fluorescent probes have emerged as indispensable tools for dissecting these complex processes, offering the ability to visualize and quantify the minute forces and dynamic structural rearrangements that govern cellular mechanics in living cells.[3][4] This technical guide provides a comprehensive overview of the core fluorescent probe-based techniques used to investigate cellular mechanics, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Core Techniques and Methodologies

The investigation of cellular mechanics using fluorescent probes primarily revolves around three key techniques: Förster Resonance Energy Transfer (FRET)-based biosensors for measuring molecular tension, Traction Force Microscopy (TFM) for quantifying cell-matrix forces, and the use of fluorescently-labeled proteins to observe cytoskeletal dynamics. Optical tweezers are often used in conjunction with these methods to apply controlled external forces.[5]

FRET-Based Biosensors: Measuring Forces Across Single Molecules

Genetically encoded FRET-based tension sensors are powerful tools for measuring piconewton-scale forces across specific proteins within living cells.[3][4] These biosensors typically consist of a pair of fluorescent proteins (e.g., a cyan fluorescent protein as the donor and a yellow fluorescent protein as the acceptor) linked by an elastic peptide.[6] When a force is applied to the host protein, the elastic linker stretches, increasing the distance between the fluorescent proteins and thus decreasing the FRET efficiency.[6] This change in FRET can be quantified to estimate the tension across the protein of interest.[3][7]

The following tables summarize key quantitative data for commonly used FRET-based tension sensors.

| Vinculin Tension Sensor (VinTS) | Value | Cell Type | Reference |

| Average Force in Stationary Focal Adhesions | ~2.5 pN | Vinculin-/- cells | [6] |

| FRET Efficiency (VinTS) | 22.0% ± 4% | CHO-K1 | [7] |

| FRET Efficiency (VinTL - tailless control) | 30.4% ± 5% | CHO-K1 | [7] |

| Force Sensitivity Range | 1 - 6 pN | In vitro calibration | [6] |

| Integrin-Based Tension Sensors | Value | Substrate/Condition | Reference |

| Ratiometric Tension Sensor (RTS) | |||

| Cy5-Cy3 Molecular Ratio | 0.66 ± 0.11 | Glass (>1 GPa) | [8] |

| 0.47 ± 0.07 | PDMS (1.7 MPa) | [8] | |

| 0.40 ± 0.05 | PDMS (213 kPa) | [8] | |

| 0.36 ± 0.07 | PDMS (12 kPa) | [8] | |

| Tandem Tension Sensor (TTS) | |||

| 20 pN/13 pN Molecular Force Ratio | 0.75 ± 0.13 | HeLa cells | [9] |

| Loading Rate (LR) Probe | |||

| Hairpin Unfolding Force (F > Fopen) | > 4.7 pN | NIH-3T3 fibroblasts | [10] |

| Duplex Shearing Force (F > Fshear) | > 47 pN | NIH-3T3 fibroblasts | [10] |

| Integrative Tension Sensor (ITS) | |||

| Tunable Tension Threshold (Ttol) | 10 - 60 pN | In vitro | [11] |

-

Construct Design and Transfection:

-

A tension sensor module (TSMod), consisting of a FRET pair (e.g., mTFP1-mVenus) connected by an elastic linker, is inserted into the protein of interest (e.g., vinculin).[3][7]

-

Plasmids encoding the tension sensor construct are transfected into the desired cell line (e.g., NIH-3T3 fibroblasts) using a suitable transfection reagent.[2]

-

-

Cell Culture and Imaging Preparation:

-

Transfected cells are plated on glass-bottom dishes coated with an appropriate extracellular matrix protein (e.g., fibronectin).

-

Cells are maintained in a suitable imaging medium in a stage-top incubator providing temperature and CO2 control.

-

-

FRET Microscopy:

-

Images are acquired using a wide-field or confocal microscope equipped for FRET imaging.[12][13]

-

Three images are typically acquired: a donor excitation/donor emission image (IDD), a donor excitation/acceptor emission image (IDA, the raw FRET image), and an acceptor excitation/acceptor emission image (IAA).[14]

-

-

Image Correction and FRET Analysis:

-

Corrections are applied for background fluorescence, spectral bleed-through (donor emission into the acceptor channel and direct acceptor excitation by the donor excitation wavelength), and variations in fluorophore concentration.[14][15]

-

The corrected FRET efficiency or a FRET index (e.g., normalized FRET) is calculated. A common method for sensitized emission FRET is to calculate a corrected FRET value (dFRET or aFRET).[14]

-

The analysis can be performed using software like ImageJ with appropriate plugins.[16]

-

Caption: A simplified diagram of a key mechanotransduction signaling pathway.

Caption: Experimental workflow for FRET-based biosensor imaging and analysis.

Traction Force Microscopy (TFM): Mapping Cellular Forces on the Substrate

Traction Force Microscopy (TFM) is a widely used technique to measure the forces that adherent cells exert on their substrate.[17][18] This method involves culturing cells on a soft, elastic hydrogel (commonly polyacrylamide) embedded with fluorescent beads.[17][19] As cells apply contractile forces, they deform the gel, causing the embedded beads to displace. By tracking the displacement of these beads, a map of the deformation field can be generated, and from this, the traction stress field can be calculated.[18][20]

-

Fabrication of Polyacrylamide Gels:

-

Gel Functionalization and Cell Seeding:

-

Covalently link an extracellular matrix protein (e.g., fibronectin or collagen) to the surface of the polyacrylamide gel to facilitate cell adhesion.[19]

-

Seed cells onto the functionalized gels and allow them to adhere and spread.

-

-

Image Acquisition:

-

Acquire fluorescence images of the beads in the gel underneath the cells (the "stressed" image).

-

After imaging, detach the cells from the gel (e.g., using trypsin).

-

Acquire a second fluorescence image of the beads in the same locations (the "null-force" or "relaxed" image).

-

-

Data Analysis:

-

Use particle image velocimetry (PIV) or particle tracking algorithms to create a displacement map of the beads between the stressed and relaxed images.

-

From the displacement field and the known mechanical properties of the gel (Young's modulus), calculate the traction stress field using computational methods, often implemented as plugins for software like ImageJ.

-

References

- 1. Steps in Mechanotransduction Pathways that Control Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanotransduction - Wikipedia [en.wikipedia.org]

- 3. Construction, imaging and analysis of FRET-based tension sensors in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing force in living cells with optical tweezers: from single-molecule mechanics to cell mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring mechanical tension across vinculin reveals regulation of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Förster resonance energy transfer efficiency measurements on vinculin tension sensors at focal adhesions using a simple and cost-effective setup - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Develop a ratiometric tension sensor exclusively responding to integrin tension magnitude in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Develop Tandem Tension Sensor to Gauge Integrin-Transmitted Molecular Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Imaging integrin tension and cellular force at submicron resolution with integrative tension sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 14. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A practical method for monitoring FRET-based biosensors in living animals using two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. Protocol for measuring weak cellular traction forces using well-controlled ultra-soft polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. High-Resolution Traction Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Flipper-TR

For Researchers, Scientists, and Drug Development Professionals

Flipper-TR® is a sophisticated fluorescent probe designed for the real-time measurement of membrane tension in living cells.[1][2] As the premier member of the "Flipper" family of probes, it provides quantitative insights into the mechanical forces at play within lipid bilayers by reporting changes in its fluorescence lifetime.[1][3] This capability makes it an invaluable tool in the field of mechanobiology, enabling the study of cellular processes where membrane tension is a critical regulator, such as cell migration, division, and endocytosis.[4][5]

The probe's mechanism is rooted in its unique molecular structure, which features two twisted dithienothiophene groups.[1][3] Flipper-TR spontaneously inserts into the plasma membrane and other cellular membranes.[1][3][6] The degree of twisting between its "flipper" components is directly influenced by the lateral pressure exerted by surrounding lipid molecules.[7] Increased membrane tension or higher lipid packing density forces the probe into a more planar conformation.[6][8][9] This planarization enhances the probe's fluorescence lifetime and quantum yield, providing a direct readout of membrane tension.[4][10] Measurement is performed using Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that is independent of probe concentration.[1][5]

Core Photophysical Properties

The functionality of Flipper-TR is defined by its distinct photophysical characteristics, which are optimized for FLIM-based applications in biological systems.

| Property | Value | Solvent/Condition |

| Absorption Maximum (λAbs) | ~480 nm[2][3][11][12] | DMSO[3] |

| Emission Maximum (λEm) | ~600 nm[2][3][11][12] | In lipid membranes |

| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹[2][3][11][12] | DMSO[3] |

| Quantum Yield (QY) | ~30%[2][3][11][12] | Ethyl Acetate (AcOEt)[3] |

| Fluorescence Lifetime (τ) | 2.8 ns to 7.0 ns[2][3][11][12][13] | In lipid membranes |

Mechanism of Action: From Membrane Tension to Fluorescence Lifetime

The core of Flipper-TR's function lies in the relationship between the mechanical environment of the cell membrane and the probe's conformational state. When membrane tension is low, the probe adopts a twisted conformation, which leads to a shorter fluorescence lifetime. Conversely, high membrane tension forces the probe into a more planar state, resulting in a longer fluorescence lifetime.[8][10] This relationship allows for a quantitative assessment of membrane tension.[5]

Caption: Flipper-TR's response to membrane tension.

Experimental Protocols

Precise and reproducible measurements with Flipper-TR require careful adherence to optimized protocols for probe handling, cell staining, and data acquisition.

Probe Preparation and Storage

-

Reconstitution: Upon receipt, dissolve the vial content (50 nmol) in 50 μL of anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution.[3][14] Using anhydrous DMSO is critical, as moisture can significantly reduce the probe's shelf life.[3][13]

-

Storage: Store the stock solution at -20°C or below.[3][13] When properly stored, the solution is stable for approximately three months.[3][13]

-

Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation.[3][13] Handle DMSO solutions with caution, as it facilitates the entry of organic molecules into tissues.[3][13]

Cell Staining Protocol (Optimized for HeLa Cells)

This protocol serves as a general guideline and should be optimized for specific cell types and experimental conditions.[3][13]

-

Cell Preparation: Grow cells on an appropriate imaging substrate, such as glass-bottom dishes or coverslips, to the desired confluency.

-

Staining Solution: Shortly before use, dilute the 1 mM Flipper-TR stock solution to a final concentration of 1-2 µM in phenol red-free cell culture medium.[10][13] Note that the presence of serum (e.g., FCS) may reduce labeling efficiency.[13]

-

Incubation: Replace the existing culture medium with the Flipper-TR staining solution. Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

Washing (Optional): A wash step is generally not required as the probe is fluorogenic, meaning it is only significantly fluorescent when inserted into a lipid membrane.[1][13] However, for long-term imaging, the medium can be replaced with fresh medium to minimize potential long-term effects.

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is the required technique for measuring membrane tension with Flipper-TR, as simple fluorescence intensity is not a reliable reporter.[13]

-

Microscope Setup: A standard FLIM microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) capabilities is necessary.[4][15]

-

Excitation: Use a pulsed laser at 488 nm for excitation.[3][13]

-

Emission: Collect the fluorescence signal through a 575-625 nm or 600/50 nm bandpass filter.[3][13]

-

Acquisition: Acquire photon histograms from regions of interest (ROI) or single pixels. It is crucial to accumulate sufficient photon counts to ensure good statistical quality for fitting.[3]

Data Analysis

-

Fitting Model: The fluorescence decay data for Flipper-TR is typically fitted with a double-exponential decay model to extract two lifetime components, τ₁ and τ₂.[3][13]

-

Tension Reporting: The longer lifetime component, τ₁, which has the higher amplitude, is used to report on membrane tension.[3][13] This value ranges from approximately 2.8 ns (low tension) to 7.0 ns (high tension).[3][13] The shorter lifetime, τ₂, is less sensitive to membrane tension.[3][13]

General Experimental Workflow

The process of measuring membrane tension using Flipper-TR follows a structured workflow from sample preparation through to final data interpretation.

Caption: Standard workflow for Flipper-TR experiments.

Applications and Considerations

Flipper-TR has been successfully utilized across a wide range of organisms, including bacteria, yeast, plants, and various mammalian cells, demonstrating its versatility.[3][8] Different derivatives have also been developed to target specific organelles like the endoplasmic reticulum (ER Flipper-TR) and mitochondria (Mito Flipper-TR).[7][11][12][16]

Researchers should be aware that Flipper-TR can act as a photosensitizer, producing singlet oxygen under blue light illumination.[17] This can lead to lipid photo-oxidation, which may itself alter membrane tension and induce phase separation.[17] Therefore, it is essential to use the lowest possible laser power and minimize exposure times during imaging to mitigate phototoxic effects.[13][17] Additionally, changes in lipid composition can also influence the probe's lifetime, a factor to consider when interpreting results.[13][18]

References

- 1. Probe for measuring plasma-membrane tension. [gentaur.uk]

- 2. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 3. lubio.ch [lubio.ch]

- 4. biorxiv.org [biorxiv.org]

- 5. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pnas.org [pnas.org]

- 10. biorxiv.org [biorxiv.org]

- 11. sciencewerke.com [sciencewerke.com]

- 12. ER Flipper-TR® - ER specific membrane tension probe - spirochrome [spirochrome.com]

- 13. spirochrome.com [spirochrome.com]

- 14. researchgate.net [researchgate.net]

- 15. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Probing Cellular Membrane Tension: Application Notes and Protocols for Flipper-TR® Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flipper-TR® is a fluorescent probe specifically designed to measure membrane tension in living cells.[1] It localizes to the plasma membrane and reports changes in membrane tension through alterations in its fluorescence lifetime.[1][2] This property makes it a powerful tool for investigating the role of membrane mechanics in various cellular processes, including cell migration, signaling, and endocytosis.[3][4] The probe's fluorescence lifetime is sensitive to the lipid packing of the membrane; an increase in membrane tension leads to a more ordered lipid environment, which in turn increases the fluorescence lifetime of Flipper-TR®.[3][5] This document provides detailed protocols for staining live cells with Flipper-TR® and for acquiring and analyzing data using Fluorescence Lifetime Imaging Microscopy (FLIM).

Mechanism of Action

The Flipper-TR® probe consists of two twisted dithienothiophene moieties.[6] When inserted into a lipid bilayer, the degree of twisting between these two parts of the molecule is influenced by the lateral pressure exerted by the surrounding lipids.[7] In a loosely packed membrane (low tension), the molecule is more twisted, resulting in a shorter fluorescence lifetime. Conversely, in a tightly packed membrane (high tension), the molecule becomes more planar, leading to a longer fluorescence lifetime.[7] This relationship allows for the quantitative measurement of membrane tension by recording the probe's fluorescence lifetime.[8]

Quantitative Data Summary

The following tables summarize quantitative data on Flipper-TR® fluorescence lifetime under various experimental conditions.

Table 1: Flipper-TR® Fluorescence Lifetime in Different Cell Lines (Basal Conditions)

| Cell Line | Average Fluorescence Lifetime (τ) in ns | Notes |

| HeLa | ~4.5 | The average lifetime can vary between different HeLa cell lines (e.g., MZ vs. Kyoto).[9] |

| MDCK | Longer lifetime on the apical side compared to the basolateral side. | This difference reflects variations in lipid order between the two membrane domains. |

| RPE1 | Confluent cells exhibit a lifetime of ~5.5 ± 0.06 ns, while non-confluent cells show ~5.4 ± 0.23 ns. | Cell confluency can influence membrane tension and thus the probe's lifetime. |

| Various | Lifetimes for cell lines including keratinocytes, hippocampal neurons, MDA, and A549 range from 5.0 to 5.7 ns. | This highlights the importance of establishing baseline lifetime values for each cell type. |

Table 2: Flipper-TR® Fluorescence Lifetime Changes in Response to Osmotic Shock

| Cell Line | Osmotic Condition | Change in Fluorescence Lifetime (τ) | Reference |

| HeLa | Hypotonic (low osmotic pressure) | Increase | [2] |

| HeLa | Hypertonic (high osmotic pressure) | Decrease | [2] |

| MDCK | Hypotonic (low osmotic pressure) | Increase | [1] |

| MDCK | Hypertonic (high osmotic pressure) | Decrease | [1] |

| GUVs (POPC:SM:CL) | Hypotonic (low osmotic pressure) | Increase | [1] |

| GUVs (POPC:SM:CL) | Hypertonic (high osmotic pressure) | Decrease | [1] |

Table 3: Flipper-TR® Fluorescence Lifetime in Giant Unilamellar Vesicles (GUVs) with Varied Lipid Composition

| Lipid Composition | Phase | Average Fluorescence Lifetime (τ) in ns |

| DOPC | Liquid-disordered (Ld) | 3.75 ± 0.08 |

| DOPC:Cholesterol (60:40) | - | 5.31 ± 0.12 |

| Sphingomyelin:Cholesterol (70:30) | Liquid-ordered (Lo) | 6.39 ± 0.09 |

| DOPC:SM:Cholesterol (25:58:17) | Phase-separated (Ld domain) | 4.79 ± 0.21 |

| DOPC:SM:Cholesterol (25:58:17) | Phase-separated (Lo domain) | 6.57 ± 0.29 |

Experimental Protocols

1. Preparation of Flipper-TR® Stock Solution

-

Reagents:

-

Flipper-TR® probe (50 nmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Allow the vial of Flipper-TR® to warm to room temperature before opening.

-

Dissolve the 50 nmol of Flipper-TR® in 50 µL of anhydrous DMSO to prepare a 1 mM stock solution.

-

Store the stock solution at -20°C or below, protected from light. The solution is stable for approximately 3 months when stored properly.

-

2. Staining Protocol for Live Cells

-

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium (with or without serum)

-

1 mM Flipper-TR® stock solution

-

-

Procedure:

-

Grow cells to the desired confluency.

-

Prepare the staining solution by diluting the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in cell culture medium. For sensitive cells or to minimize potential artifacts, a lower concentration (e.g., 0.5 µM) can be tested. If the signal is low, the concentration can be increased up to 2 µM.[7]

-

Note: The presence of Fetal Calf Serum (FCS) or other sera may reduce labeling efficiency.[7]

-

-

Remove the existing culture medium from the cells and replace it with the Flipper-TR® staining solution.

-

Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.[7][10] Longer incubation times (e.g., >30 minutes) may lead to internalization of the probe into endosomal structures.[7]

-

(Optional) The staining solution can be removed and replaced with fresh, pre-warmed medium before imaging. However, since Flipper-TR® is only fluorescent in a lipid membrane, this washing step is often not necessary, especially for long-term imaging.[7]

-

3. Fluorescence Lifetime Imaging Microscopy (FLIM)

-

Instrumentation:

-

A confocal or multiphoton microscope equipped with a FLIM module (e.g., Time-Correlated Single Photon Counting - TCSPC).

-

-

Acquisition Parameters:

-

Excitation: Pulsed laser at 488 nm.[7]

-

Emission: Collect photons through a 600/50 nm bandpass filter.[7]

-

Laser Repetition Rate: A frequency of 20 MHz is recommended to capture the full decay of the Flipper-TR® fluorescence.[3]

-

Pixel Dwell Time and Frame Accumulation: Adjust to acquire sufficient photon counts per pixel for accurate lifetime fitting (typically >100 photons per pixel in the region of interest).[10]

-

-

Data Analysis:

-

The fluorescence decay curve for each pixel or region of interest is fitted with a bi-exponential decay model to extract two lifetime components, τ1 and τ2.

-

τ1, the longer lifetime component, is typically used to report on membrane tension.[7]

-

Visualizations

Caption: Experimental workflow for Flipper-TR® staining and FLIM analysis.

Caption: Flipper-TR® mechanism for sensing membrane tension.

References

- 1. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 6. biorxiv.org [biorxiv.org]

- 7. spirochrome.com [spirochrome.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for ER Flipper-TR in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

ER Flipper-TR is a fluorescent probe specifically designed for real-time monitoring of membrane tension within the endoplasmic reticulum (ER) of living cells.[1][2][3][4] This innovative tool provides a quantitative method to investigate the mechanobiology of the ER, a critical organelle involved in protein and lipid synthesis, calcium homeostasis, and cellular stress responses.[5][6][7] Changes in ER membrane tension are increasingly recognized as important factors in various cellular processes and disease states, including ER stress, lipid metabolism, and responses to mechanical stimuli.[8][9][10]

Mechanism of Action

ER Flipper-TR is a mechanosensitive fluorophore that reports changes in membrane lipid organization through alterations in its fluorescence lifetime.[1][3] The probe consists of two twisted dithienothiophenes. When the ER membrane is under low tension, the probe is in a more twisted conformation, resulting in a shorter fluorescence lifetime. Conversely, increased membrane tension forces the probe into a more planar conformation, leading to a longer fluorescence lifetime.[1][11][12] This change in fluorescence lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a direct readout of ER membrane tension.[1][13] It is crucial to note that fluorescence intensity is not a reliable indicator of membrane tension.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of ER Flipper-TR for easy reference.

| Parameter | Value | Cell Type / Condition | Reference |

| Excitation Wavelength | 488 nm (recommended) | Live-cell imaging | [1][3] |

| Emission Collection | 575 - 625 nm | Live-cell imaging | [1][3] |

| Fluorescence Lifetime Range | 2.8 - 7.0 ns | Varies with membrane tension | [1][2] |

| Average Lifetime in HeLa Cells | ~3.5 ns | Basal conditions | [8][14] |

| Stock Solution Concentration | 1 mM in anhydrous DMSO | --- | [1] |

| Working Concentration | 1 µM (starting concentration) | HeLa and other common cell lines | [1] |

| Maximum Non-toxic Concentration | Up to 5 µM | HeLa cells | [1] |

Experimental Protocols

Preparation of ER Flipper-TR Staining Solution

Materials:

-

ER Flipper-TR vial

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium (serum-free or serum-containing)

Protocol:

-

Allow the ER Flipper-TR vial to warm to room temperature before opening.

-

Prepare a 1 mM stock solution by dissolving the contents of the vial in anhydrous DMSO.[1] The volume of DMSO will depend on the amount of probe in the vial (e.g., 35 µL for 35 nmol).

-

Store the 1 mM stock solution at -20°C. The solution is stable for up to 3 months when stored properly.[1]

-

Immediately before use, dilute the 1 mM stock solution to a final working concentration of 1 µM in cell culture medium.[1] Note that the presence of serum may reduce labeling efficiency, and the concentration may need to be increased to 2-3 µM if the signal is low.[1]

Staining of Live Cells

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Prepared ER Flipper-TR staining solution

-

Fresh cell culture medium

Protocol:

-

Grow cells to the desired confluency on a suitable imaging substrate.

-

Remove the existing cell culture medium.

-

Add the freshly prepared 1 µM ER Flipper-TR staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, the staining solution can optionally be removed and replaced with fresh culture medium, especially for long-term imaging (>24h).[15] However, since the probe is only fluorescent in membranes, removal is not strictly necessary.[1]

FLIM Data Acquisition

Materials:

-

FLIM microscope system equipped with:

Protocol:

-

Place the stained cells on the microscope stage.

-

Set the excitation wavelength to 488 nm.

-

Set the emission collection window to 575-625 nm.[1]

-

Acquire FLIM data, ensuring sufficient photon counts in the region of interest (ER) for accurate lifetime fitting. Minimize light exposure to reduce phototoxicity.[1]

Data Analysis

-

The acquired photon histograms from a region of interest (ROI) or individual pixels are fitted with a double-exponential decay function to extract two lifetime components, τ1 and τ2.[1]

-

The longer lifetime component (τ1), which has the higher amplitude, is used to report on membrane tension.[1]

-

An increase in the value of τ1 corresponds to an increase in ER membrane tension.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps for using ER Flipper-TR in a live-cell imaging experiment.

References

- 1. spirochrome.com [spirochrome.com]

- 2. ER Flipper-TR® - ER specific membrane tension probe - spirochrome [spirochrome.com]

- 3. sciencewerke.com [sciencewerke.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. ER Stress and Disease: Toward Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endoplasmic Reticulum Stress: Its Role in Disease and Novel Prospects for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. External strain on the plasma membrane is relayed to the endoplasmic reticulum by membrane contact sites and alters cellular energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. annualreviews.org [annualreviews.org]

- 11. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. spirochrome.com [spirochrome.com]

Flipper-TR Probe: Application Notes and Protocols for Optimal Staining

Unlocking Membrane Dynamics: A Guide to Flipper-TR Probe Concentration for Optimal Staining

For Researchers, Scientists, and Drug Development Professionals

The Flipper-TR probe is a powerful tool for investigating cell membrane tension, a critical parameter in a myriad of cellular processes including cell motility, division, and signal transduction.[1][2] This fluorogenic probe specifically targets the plasma membrane and reports on changes in membrane tension through alterations in its fluorescence lifetime, which can be measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3][4] This document provides detailed application notes and protocols to guide researchers in achieving optimal staining and reliable membrane tension measurements using the Flipper-TR probe.

Mechanism of Action

The Flipper-TR probe's functionality is rooted in its unique molecular structure, which consists of two twisted dithienothiophenes.[1][4] When inserted into a lipid bilayer, the probe's conformation, and consequently its fluorescence lifetime, is sensitive to the lateral pressure exerted by the surrounding lipid molecules. Increased membrane tension leads to a more planar conformation of the probe, resulting in a longer fluorescence lifetime.[2] This relationship allows for the quantitative measurement of membrane tension.[5]

Caption: Flipper-TR probe's mechanism of action.

Quantitative Data Summary

The optimal concentration of Flipper-TR probe can vary depending on the cell type and experimental conditions. Below is a summary of recommended starting concentrations and reported fluorescence lifetime ranges.

| Parameter | Recommendation/Value | Cell Types/Conditions | Reference |

| Stock Solution Concentration | 1 mM in anhydrous DMSO | General use | [4] |

| Starting Staining Concentration | 1 µM | Most cell lines (e.g., HeLa, MDCK) | [4][6] |

| Concentration Range | 1 - 2 µM | General use, increase if signal is low | [4][7] |

| Incubation Time | 15 minutes | HeLa cells | [4] |

| 5 - 15 minutes | MDCK, HeLa Kyoto, MZ cells | [6] | |

| 30 minutes | Drosophila ovary (tissue) | [8] | |

| 45 minutes | Arabidopsis thaliana embryo (tissue) | [9] | |

| Incubation Temperature | 37°C | Mammalian cells | [4][6] |

| Fluorescence Lifetime (τ1) | 2.8 - 7.0 ns | Reporting on membrane tension | [4] |

| ~4.5 ns (average) | HeLa cells | [6] | |

| ~3.5 ns (average) | ER Flipper-TR in HeLa cells | [6] | |

| ~3.2 ns (average) | Mito Flipper-TR in HeLa cells | [6] |

Experimental Protocols

Preparation of Flipper-TR Stock Solution

Materials:

-

Flipper-TR probe (50 nmol vial)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Allow the vial of Flipper-TR probe to warm to room temperature before opening.

-

Add 50 µL of anhydrous DMSO to the vial to create a 1 mM stock solution.

-

Mix thoroughly by vortexing until the probe is completely dissolved.

-

Store the stock solution at -20°C. The solution is stable for at least 3 months when stored properly.[4] Multiple freeze-thaw cycles do not alter the compound.[4]

General Staining Protocol for Live Cells

This protocol is optimized for HeLa cells and serves as a starting point for other adherent cell lines.[4]

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium (with or without serum)

-

Flipper-TR stock solution (1 mM)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture cells to the desired confluency.

-

Prepare the staining solution by diluting the 1 mM Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed cell culture medium. For example, add 1 µL of 1 mM stock solution to 1 mL of medium.

-

Remove the existing culture medium from the cells.

-

Gently add the staining solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO2.[4]

-

The probe is fluorogenic and washing is not typically required, especially for long-term imaging in serum-containing media.[4] If necessary, cells can be washed with pre-warmed PBS or culture medium.

-

Proceed with FLIM imaging.

Protocol for Optimizing Flipper-TR Concentration

For optimal results with a new cell type, it is recommended to perform a concentration titration.

Materials:

-

Cells cultured on a multi-well glass-bottom plate

-

Complete cell culture medium

-

Flipper-TR stock solution (1 mM)

Procedure:

-

Seed cells in a multi-well glass-bottom plate and culture to the desired confluency.

-

Prepare a series of staining solutions with varying Flipper-TR concentrations (e.g., 0.5 µM, 1 µM, 1.5 µM, 2 µM) in pre-warmed cell culture medium.

-

Remove the culture medium and add the different staining solutions to separate wells. Include a negative control well with no probe.

-

Incubate for 15 minutes at 37°C.

-

Image the cells in each well using a FLIM microscope.

-

Analyze the images to determine the concentration that provides a good signal-to-noise ratio without causing cellular toxicity or artifacts. Assess cell morphology and viability.

Caption: Workflow for optimizing Flipper-TR concentration.

FLIM Imaging and Data Analysis

-

Emission: Collect photons through a 600/50 nm bandpass filter.[4][7]

-

Data Analysis: The fluorescence decay curves are typically fitted with a double-exponential function to extract two lifetime components, τ1 and τ2. The longer lifetime component, τ1, is the one that reports on membrane tension.[4]

Important Considerations

-

FLIM Requirement: Measurement of membrane tension with Flipper-TR can only be performed using FLIM. Fluorescence intensity is not a reliable indicator of membrane tension.[4]

-

Lipid Composition: Changes in lipid composition can also affect the fluorescence lifetime of Flipper-TR.[4]

-

Phototoxicity: Minimize exposure to the excitation laser to reduce phototoxicity, especially during live-cell imaging.[4]

-

Dynamic Environment: When adding reagents or flowing medium during an experiment, it is crucial to maintain a constant concentration of the Flipper-TR probe in the medium.[6]

-

Cell Viability: At concentrations below 1 µM, no impact on cell viability has been observed for up to 2-3 days of incubation.[4]

By following these guidelines and protocols, researchers can effectively utilize the Flipper-TR probe to gain valuable insights into the role of membrane tension in various biological processes.

References

- 1. Probe for measuring plasma-membrane tension. [gentaur.be]

- 2. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spirochrome.com [spirochrome.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. lubio.ch [lubio.ch]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

Measuring Mitochondrial Membrane Tension with Mito Flipper-TR: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles central to cellular bioenergetics, metabolism, and signaling. The physical state of their membranes, including membrane tension, is increasingly recognized as a critical regulator of their function, influencing processes such as mitochondrial dynamics (fission and fusion), cristae organization, and the activity of membrane-embedded proteins. Mito Flipper-TR is a fluorescent probe specifically designed for the quantitative measurement of mitochondrial membrane tension in live cells.[1][2] This document provides detailed application notes and protocols for the use of Mito Flipper-TR, enabling researchers to investigate the role of mitochondrial membrane mechanics in health and disease.

Mito Flipper-TR is a mechanosensitive fluorophore that belongs to the "flipper" family of probes.[1][2] Its core structure consists of two twisted dithienothiophenes.[1][3] When inserted into a lipid bilayer, the probe's conformation, and consequently its fluorescence lifetime, is sensitive to the packing of lipid molecules.[4][5] Increased membrane tension leads to a more planarized state of the probe, resulting in a longer fluorescence lifetime.[3][6] Conversely, decreased tension allows for a more twisted conformation and a shorter fluorescence lifetime.[3] Mito Flipper-TR is specifically targeted to the mitochondria by a triphenylphosphonium cation, which accumulates in the negatively charged mitochondrial matrix.[7] The measurement of membrane tension is performed using Fluorescence Lifetime Imaging Microscopy (FLIM), as changes in fluorescence intensity are not reliable indicators.[1][8]

Core Principles and Mechanism of Action

The functionality of Mito Flipper-TR is based on the relationship between its molecular conformation and its fluorescence properties. The diagram below illustrates the principle of how the probe reports changes in mitochondrial membrane tension.

Caption: Mechanism of Mito Flipper-TR action.

Quantitative Data Summary

The fluorescence lifetime of Mito Flipper-TR provides a quantitative measure of mitochondrial membrane tension. Below is a summary of reported lifetime values in different cell lines and under various conditions.

| Cell Line | Condition | Average Fluorescence Lifetime (τ) | Reference |

| HeLa | Isotonic (Control) | ~3.2 ns | [1][7] |

| HeLa | Hyperosmotic Shock (0.5 M Sucrose) | ~3.0 ns (a decrease of ~0.2 ns) | [1] |

| COS7 | Isotonic (Control) | ~3.3 ns | [1] |

Note: Absolute lifetime values can vary depending on the specific FLIM setup and analysis method. It is crucial to establish baseline lifetime values for each experimental system.

Experimental Protocols

Reagent Preparation

1.1. Mito Flipper-TR Stock Solution (1 mM):

-

Upon receipt, store the vial of Mito Flipper-TR at -20°C.[1]

-

Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1]

-

Dissolve the contents of the vial (35 nmol) in 35 µL of anhydrous dimethyl sulfoxide (DMSO) to obtain a 1 mM stock solution.[1]

-

Store the stock solution at -20°C. When stored properly, it is stable for up to 3 months.[1] Caution: DMSO is known to facilitate the entry of organic molecules into tissues. Handle with appropriate care.[1]

Cell Culture and Staining

2.1. Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

-

Allow cells to adhere and grow to the desired confluency. The protocol was optimized for HeLa cells, but is applicable to other common cell lines.[1]

2.2. Staining Protocol:

-

Prepare a fresh staining solution by diluting the 1 mM Mito Flipper-TR stock solution in pre-warmed cell culture medium to a final concentration of 1 µM.[1] Note: The presence of fetal calf serum (FCS) may reduce labeling efficiency.[1] If low signal is observed, the concentration can be increased.

-

Remove the growth medium from the cells.

-

Immediately add the staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

After incubation, the staining solution can be replaced with fresh pre-warmed culture medium for imaging. The probe is fluorescent only when inserted in a membrane, so removal of excess probe is not strictly necessary, especially for long-term imaging.[1]

FLIM Imaging and Data Acquisition

3.1. Microscope Setup:

-

FLIM measurements are required to quantify membrane tension using Mito Flipper-TR.[1] This requires a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or frequency-domain FLIM detection.[4][9]

-

Emission: Collect the fluorescence signal in the range of 575-625 nm.[1][2]

-

Set the microscope parameters (laser power, detector gain, etc.) to obtain a sufficient photon count for accurate lifetime determination while minimizing phototoxicity.

3.2. Data Acquisition:

-

Acquire FLIM data for a sufficient duration to build a fluorescence decay curve with good statistics.

-

It is recommended to acquire a control (isotonic) image before applying any experimental treatment (e.g., drug addition, osmotic shock).

Data Analysis

4.1. Fluorescence Lifetime Fitting:

-

The fluorescence decay curves for Mito Flipper-TR are typically fitted with a bi-exponential decay model. The longer lifetime component (τ1) is the one that is sensitive to membrane tension.[8]

-

Use appropriate software (e.g., manufacturer's software, or open-source packages like FLIMfit or phasor analysis tools) to analyze the FLIM data.

-

Generate a fluorescence lifetime map of the mitochondria, where the color of each pixel represents the calculated fluorescence lifetime.

4.2. Data Interpretation:

-

An increase in the fluorescence lifetime of Mito Flipper-TR corresponds to an increase in mitochondrial membrane tension.

-

A decrease in the fluorescence lifetime indicates a decrease in mitochondrial membrane tension.

-

For quantitative comparisons, calculate the average fluorescence lifetime from regions of interest (ROIs) drawn around mitochondria.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for measuring mitochondrial membrane tension using Mito Flipper-TR.

Caption: Experimental workflow for Mito Flipper-TR.

Signaling Pathway and Logical Relationship Diagram

Mitochondrial membrane tension is influenced by various cellular processes and can, in turn, affect mitochondrial functions. The diagram below illustrates some of these relationships.

Caption: Factors influencing and affected by mitochondrial tension.

Important Considerations

-

Phototoxicity: As with any fluorescence microscopy technique, minimize laser exposure to avoid phototoxicity, which can affect cell health and mitochondrial function.

-

Calibration: For absolute measurements of membrane tension, a calibration procedure is required for each cell type.[6]

-

Lipid Composition: Changes in membrane lipid composition can also affect the fluorescence lifetime of Mito Flipper-TR.[1] It is important to consider this when interpreting results.

-

Advanced Technique: FLIM is an advanced microscopy technique that requires specialized equipment and expertise.[1]

By following these detailed protocols and considering the key aspects of the methodology, researchers can effectively utilize Mito Flipper-TR to gain valuable insights into the role of mitochondrial membrane tension in a wide range of biological processes and disease states.

References

- 1. spirochrome.com [spirochrome.com]

- 2. Mito Flipper-TR® - Mitochondria specific membrane tension probe - spirochrome [spirochrome.com]

- 3. chimia.ch [chimia.ch]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. spirochrome.com [spirochrome.com]

- 9. confocal.ccr.cancer.gov [confocal.ccr.cancer.gov]

Application Notes and Protocols for Flipper-TR Fluorescence Lifetime Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flipper-TR and Membrane Tension Sensing

The plasma membrane is a dynamic interface that plays a crucial role in a myriad of cellular processes, including signal transduction, trafficking, and cell migration. The mechanical state of the plasma membrane, particularly its tension, is a key regulator of these events. Flipper-TR is a fluorescent probe specifically designed to quantify changes in membrane tension in living cells through Fluorescence Lifetime Imaging Microscopy (FLIM).

The probe's mechanism relies on its unique molecular structure, featuring two dithienothiophene moieties that can twist relative to each other.[1] When inserted into a lipid bilayer, the degree of twisting is influenced by the lateral pressure exerted by the surrounding lipids. In a low-tension, more fluid membrane, the "flippers" are more twisted, leading to a shorter fluorescence lifetime. Conversely, in a high-tension, more ordered membrane, the flippers are planarized, resulting in a longer fluorescence lifetime.[2][3] This direct relationship between membrane tension and fluorescence lifetime allows for the quantitative mapping of membrane tension dynamics in real-time.

Data Presentation

Photophysical Properties of Flipper-TR

| Property | Value | Reference |

| Excitation Wavelength (λabs) | 488 nm | [4] |

| Emission Wavelength (λem) | 600 nm | [4] |

| Molar Extinction Coefficient (εmax) | 1.66 x 10^4 M-1cm-1 (in DMSO) | [4] |

| Fluorescence Lifetime Range (τ) | 2.8 - 7.0 ns | [4] |

| Quantum Yield (QY) | 30% (in AcOEt) | [4] |

Flipper-TR Fluorescence Lifetimes in Different Environments